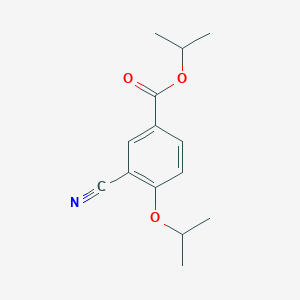![molecular formula C18H20BrN3O3S2 B2414633 3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide CAS No. 590400-26-3](/img/structure/B2414633.png)
3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is a complex organic compound that features a bromine atom, a tert-butyl group, and a sulfamoylphenyl carbamothioyl moiety attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-N-tert-butylbenzamide
- 3-bromo-4-tert-butylbenzoic acid
- 4-tert-butylphenylboronic acid
Uniqueness
3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is unique due to the presence of the sulfamoylphenyl carbamothioyl group, which imparts specific chemical and biological properties that are not found in simpler analogs. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
IUPAC Name |
3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3S2/c1-18(2,3)14-9-4-11(10-15(14)19)16(23)22-17(26)21-12-5-7-13(8-6-12)27(20,24)25/h4-10H,1-3H3,(H2,20,24,25)(H2,21,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVPCNASHDCCKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2414551.png)

![methyl 2-[2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamido]benzoate](/img/structure/B2414553.png)

![7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2414555.png)



![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2414561.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[(2-chlorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2414562.png)


![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2414569.png)

